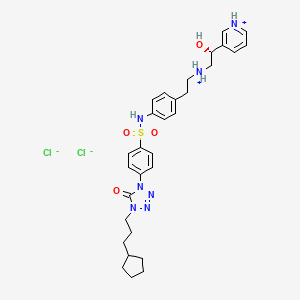

L-770644 dihydrochloride

描述

属性

CAS 编号 |

182251-68-9 |

|---|---|

分子式 |

C30H39Cl2N7O4S |

分子量 |

664.6 g/mol |

IUPAC 名称 |

4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]-N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]benzenesulfonamide;dihydrochloride |

InChI |

InChI=1S/C30H37N7O4S.2ClH/c38-29(25-8-3-18-31-21-25)22-32-19-17-24-9-11-26(12-10-24)33-42(40,41)28-15-13-27(14-16-28)37-30(39)36(34-35-37)20-4-7-23-5-1-2-6-23;;/h3,8-16,18,21,23,29,32-33,38H,1-2,4-7,17,19-20,22H2;2*1H/t29-;;/m0../s1 |

InChI 键 |

XUVXLYDLMIEXER-UJXPALLWSA-N |

手性 SMILES |

C1CCC(C1)CCCN2C(=O)N(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)CCNC[C@@H](C5=CN=CC=C5)O.Cl.Cl |

规范 SMILES |

C1CCC(C1)CCCN2C(=O)N(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)CCNCC(C5=CN=CC=C5)O.Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L-770644 dihydrochloride; |

产品来源 |

United States |

Foundational & Exploratory

L-770644 Dihydrochloride: A Technical Guide on its Core Mechanism of Action as a β3 Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Initial Premise Correction: It is critical to note that L-770644 dihydrochloride is not a farnesyltransferase inhibitor. Extensive research identifies L-770644 as a potent and selective agonist of the human β3 adrenergic receptor.[1][2] This guide will provide an in-depth technical overview of its mechanism of action in this correct context.

Introduction to the β3 Adrenergic Receptor and its Signaling Pathway

The β3 adrenergic receptor (β3-AR) is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[3] Unlike the more extensively studied β1 and β2 adrenergic receptors, the β3-AR is relatively resistant to short-term desensitization due to a lack of phosphorylation sites for protein kinase A (PKA) and β-adrenoceptor kinase (βARK).[3] β3-ARs are predominantly expressed in adipose tissue (both white and brown), the urinary bladder, the gallbladder, and the cardiovascular system.[4][5]

The primary signaling pathway initiated by the activation of β3-AR involves its coupling to a stimulatory G-protein (Gs). This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[3][7]

In addition to the canonical Gs-cAMP-PKA pathway, β3-AR can also couple to inhibitory G-proteins (Gi), which can lead to a decrease in intracellular cAMP.[6] This dual signaling capability allows for a more complex and nuanced regulation of cellular processes.[7] Furthermore, in some cell types, β3-AR activation can stimulate the p38 and PKC pathways, leading to the phosphorylation of transcription factors such as CREB and ATF-2.[8][9]

L-770644 as a Selective β3 Adrenergic Receptor Agonist

L-770644 is an orally active and selective agonist for the human β3 adrenergic receptor.[1][2] Its primary mechanism of action is to bind to and activate the β3-AR, thereby initiating the downstream signaling cascades described above. The selectivity of L-770644 for the β3-AR over β1- and β2-ARs is a critical feature, as it minimizes the potential for off-target side effects commonly associated with non-selective beta-agonists, such as cardiovascular effects.[10]

Quantitative Data

The following table summarizes the key quantitative data reported for L-770644.

| Parameter | Value | Species | Source |

| EC50 | 13 nM | Human | [1][2] |

| Oral Bioavailability (%F) | 27% | Dog | [1][2] |

| Oral Bioavailability (%F) | 27% | Rat | [1][2] |

| ED50 (Glycerolemia) | 0.21 mg/kg | Rhesus Monkey | [1][2] |

Experimental Protocols

The following is a description of the general methodologies that would be employed to determine the quantitative data presented above.

In Vitro Potency Assay (EC50 Determination):

-

Cell Line: A stable cell line expressing the recombinant human β3 adrenergic receptor would be used.

-

Assay Principle: The assay would measure the accumulation of intracellular cyclic AMP (cAMP) following stimulation with varying concentrations of L-770644.

-

Procedure:

-

Cells are plated in a multi-well format and incubated.

-

The cells are then treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

L-770644 is added at a range of concentrations.

-

After an incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay or a reporter gene assay.

-

The data are then plotted as a dose-response curve, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

-

In Vivo Oral Bioavailability Study:

-

Animal Models: The study would be conducted in beagle dogs and Sprague-Dawley rats.

-

Procedure:

-

A known dose of L-770644 is administered intravenously (IV) to one group of animals and orally (PO) to another group.

-

Blood samples are collected at various time points after administration.

-

The concentration of L-770644 in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The area under the plasma concentration-time curve (AUC) is calculated for both the IV and PO routes of administration.

-

Oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

-

In Vivo Efficacy Study (Glycerolemia in Rhesus Monkeys):

-

Animal Model: Rhesus monkeys would be used as a model for lipolysis.

-

Procedure:

-

L-770644 is administered orally at various doses.

-

Blood samples are collected at baseline and at several time points after drug administration.

-

Plasma glycerol levels are measured as an indicator of lipolysis.

-

The dose of L-770644 that produces 50% of the maximal increase in plasma glycerol (ED50) is determined.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical signaling pathway of L-770644 via the β3 adrenergic receptor.

Caption: General experimental workflows for determining EC50 and oral bioavailability.

Therapeutic Potential

β3 adrenergic receptor agonists have garnered significant interest for their therapeutic potential in various conditions.[11][12] The primary areas of investigation include:

-

Overactive Bladder (OAB): β3 agonists promote relaxation of the detrusor muscle in the bladder, increasing bladder capacity and reducing the symptoms of OAB.[6][13] Mirabegron, a selective β3 agonist, is approved for this indication.[6]

-

Metabolic Diseases: By stimulating lipolysis in white adipose tissue and thermogenesis in brown adipose tissue, β3 agonists have the potential to treat obesity and improve insulin sensitivity in type 2 diabetes.[10][11]

-

Cardiovascular Diseases: β3-AR activation can lead to vasodilation and may have cardioprotective effects, making them a potential target for heart failure treatment.[11][12]

The development of selective β3 adrenergic receptor agonists like L-770644 represents a promising avenue for therapeutic intervention in a range of diseases. Further research into the long-term efficacy and safety of these compounds is ongoing.

References

- 1. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beta(3)-Adrenoceptor agonists: potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

L-770644 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-770644 dihydrochloride is the salt form of L-770644, a potent and selective agonist of the human β3 adrenergic receptor. This document provides a comprehensive technical overview of L-770644, focusing on its core pharmacology, mechanism of action, and relevant experimental protocols. The dihydrochloride salt form is commonly utilized in research settings to enhance the compound's stability and solubility in aqueous solutions, facilitating its use in a wide range of in vitro and in vivo studies.

Core Compound Information

| Property | Value | Reference |

| IUPAC Name | N-[4-[2-[[(2R)-2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[[5-(3-cyclopentylpropyl)-2H-tetrazol-2-yl]methyl]benzenesulfonamide, dihydrochloride | N/A |

| Molecular Formula | C₃₀H₃₇N₇O₄S · 2HCl | N/A |

| Molecular Weight | 664.65 g/mol | N/A |

| CAS Number | Not explicitly available for dihydrochloride; Parent: 199684-41-4 | N/A |

| Target Receptor | Human β3 Adrenergic Receptor | [1][2][3] |

Pharmacological Data

L-770644 is a highly potent and selective agonist for the β3 adrenergic receptor. The following table summarizes its key in vitro and in vivo pharmacological parameters. It is standard practice in pharmacological research to use a salt form, such as dihydrochloride, for such studies to ensure solubility and stability; therefore, the data presented for L-770644 is representative of the activity of its dihydrochloride salt.

| Parameter | Value | Species/System | Reference |

| EC₅₀ | 13 nM | Human β3 Adrenergic Receptor | [1][2][3] |

| Oral Bioavailability (%F) | 27% | Rat | [2][3] |

| Oral Bioavailability (%F) | 27% | Dog | [2][3] |

| ED₅₀ (Glycerolemia) | 0.21 mg/kg | Rhesus Monkey | [2][3] |

Mechanism of Action: β3 Adrenergic Receptor Signaling

This compound exerts its effects by binding to and activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

Caption: β3 Adrenergic Receptor Signaling Pathway activated by L-770644.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of β3 adrenergic receptor agonists like this compound.

In Vitro β3 Adrenergic Receptor Functional Assay (cAMP Measurement)

This protocol describes a method to determine the potency (EC₅₀) of this compound by measuring the accumulation of intracellular cAMP in cells expressing the human β3 adrenergic receptor.

Materials:

-

Human β3 adrenergic receptor-expressing cells (e.g., CHO-K1, HEK293)

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Forskolin (positive control)

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell lysis buffer

-

Multi-well assay plates (e.g., 96-well or 384-well)

Procedure:

-

Cell Culture: Culture the β3 adrenergic receptor-expressing cells to ~80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into multi-well plates at a predetermined density. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the compound in assay buffer (e.g., PBS or culture medium containing IBMX).

-

Cell Treatment:

-

Wash the cells with PBS.

-

Add the diluted this compound to the respective wells. Include wells for a vehicle control (buffer only) and a positive control (e.g., a high concentration of a known β3 agonist or forskolin).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement using the chosen assay kit.

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Calculate the concentration of cAMP in each well.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Caption: Workflow for an in vitro cAMP functional assay.

In Vivo Oral Bioavailability Study

This protocol provides a general outline for determining the oral bioavailability of this compound in an animal model (e.g., rat or dog).

Materials:

-

Male Wistar rats or Beagle dogs

-

This compound

-

Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

-

Vehicle for intravenous administration (e.g., saline, PEG400/saline)

-

Cannulated animals (for serial blood sampling)

-

Blood collection tubes (e.g., containing heparin or EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week.

-

Dosing:

-

Oral Group: Administer a known dose of this compound in the oral vehicle via oral gavage.

-

Intravenous Group: Administer a known dose of this compound in the intravenous vehicle via bolus injection or infusion.

-

-

Blood Sampling: Collect blood samples from the cannulated vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of L-770644 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of L-770644 versus time for both oral and intravenous routes.

-

Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes of administration.

-

Calculate the oral bioavailability (%F) using the following formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

-

Caption: Workflow for an in vivo oral bioavailability study.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the β3 adrenergic receptor. Its high potency and selectivity, coupled with good oral bioavailability, make it a suitable compound for both in vitro and in vivo studies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the β3 adrenergic receptor.

References

L-770644 Dihydrochloride: A Technical Whitepaper

CAS Number: 173901-95-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-770644 dihydrochloride is a potent and selective agonist for the human β3 adrenergic receptor (β3-AR).[1][2][3] This technical guide provides an in-depth overview of its pharmacological properties, mechanism of action, and key experimental data. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and potential application of this compound. This document includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Introduction

The β3 adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily expressed in adipose tissue and the urinary bladder. Its activation plays a crucial role in the regulation of lipolysis and thermogenesis, making it a significant therapeutic target for metabolic disorders such as obesity and type 2 diabetes. L-770644 has been identified as a potent and selective agonist of the human β3-AR, demonstrating promising in vitro and in vivo activity.

Physicochemical Properties

| Property | Value |

| CAS Number | 173901-95-6 |

| Molecular Formula | C₃₀H₃₇N₇O₄S |

| Molecular Weight | 591.73 g/mol |

Pharmacological Data

In Vitro Potency and Selectivity

L-770644 is a highly potent agonist of the human β3 adrenergic receptor. The following table summarizes its in vitro activity.

| Parameter | Value | Species | Assay System |

| EC₅₀ | 13 nM | Human | Cloned β3-AR expressed in CHO cells |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

In Vivo Efficacy and Bioavailability

Studies in animal models have demonstrated the in vivo efficacy and favorable pharmacokinetic properties of L-770644.

| Parameter | Value | Species | Model |

| Oral Bioavailability (%F) | 27% | Rat | Pharmacokinetic study |

| Oral Bioavailability (%F) | 27% | Dog | Pharmacokinetic study |

| ED₅₀ (Glycerolemia) | 0.21 mg/kg | Rhesus Monkey | In vivo lipolysis model |

ED₅₀ (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response or effect.

Mechanism of Action and Signaling Pathways

L-770644 exerts its effects by selectively binding to and activating the β3 adrenergic receptor. The activation of β3-AR initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as lipolysis in adipocytes.

There is also evidence that the β3-AR can couple to an inhibitory G-protein (Gi), which can modulate the activity of other signaling pathways, including the ERK/MAPK pathway.

Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation in CHO Cells

This protocol describes a general method for determining the agonist activity of compounds at the human β3 adrenergic receptor expressed in Chinese Hamster Ovary (CHO) cells.

Objective: To measure the dose-dependent increase in intracellular cyclic AMP (cAMP) following stimulation with a β3-AR agonist.

Materials:

-

CHO cells stably expressing the human β3 adrenergic receptor (β3-AR CHO cells).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

This compound and other test compounds.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Culture β3-AR CHO cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into 96-well or 384-well plates at a predetermined density. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of L-770644 and other test compounds in the assay buffer.

-

Assay: a. Aspirate the culture medium from the cells and wash once with assay buffer. b. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period to inhibit cAMP degradation. c. Add the serially diluted compounds to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Determine the intracellular cAMP concentration using a suitable cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Lipolysis Assay: Glycerolemia in Rhesus Monkeys

This protocol outlines a general procedure for assessing the in vivo lipolytic activity of a β3-AR agonist by measuring plasma glycerol levels in rhesus monkeys.[4]

Objective: To determine the dose-dependent effect of a β3-AR agonist on the mobilization of glycerol from adipose tissue.

Materials:

-

Rhesus monkeys (male or female).

-

Anesthetic agent (e.g., ketamine).

-

Catheters for intravenous administration and blood sampling.

-

This compound formulated for intravenous administration.

-

Blood collection tubes (e.g., containing EDTA).

-

Centrifuge.

-

Glycerol assay kit.

Procedure:

-

Animal Preparation: Anesthetize the rhesus monkeys and place catheters for drug administration and blood collection.

-

Baseline Sampling: Collect a baseline blood sample before administering the test compound.

-

Drug Administration: Administer L-770644 intravenously at various doses.

-

Blood Sampling: Collect blood samples at specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Glycerol Measurement: Determine the glycerol concentration in the plasma samples using a commercially available glycerol assay kit.

-

Data Analysis: Calculate the change in plasma glycerol from baseline for each dose and time point. Plot the peak change in glycerol against the log of the dose to determine the ED₅₀ value.

Chemical Synthesis

The synthesis of L-770644 involves a multi-step process.[5] A key intermediate, the (R)-alcohol (III), is produced via the asymmetric reduction of (chloroacetyl)pyridine (II). This is followed by cyclization to an oxirane (IV) and subsequent epoxide opening with 4-aminophenethylamine (V) to yield the aminoalcohol (VI). The synthesis proceeds through several more steps to arrive at the final compound.[5]

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the β3 adrenergic receptor. Its high potency and selectivity, coupled with good oral bioavailability, have made it an important compound in the study of β3-AR pharmacology. The data and protocols presented in this whitepaper provide a comprehensive resource for scientists and researchers working in this area.

References

L-770644 Dihydrochloride: A Technical Guide to a Selective Beta-3 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-770644 dihydrochloride is a potent and selective agonist for the human beta-3 adrenergic receptor (β3-AR). Developed by Merck Research Laboratories, this compound has demonstrated significant potential in preclinical studies, exhibiting favorable in vitro potency and in vivo efficacy. This technical guide provides a comprehensive overview of L-770644, detailing its mechanism of action, signaling pathways, and key pharmacological data. It includes detailed experimental protocols for the characterization of β3-AR agonists and visualizes complex biological processes through signaling pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

The beta-3 adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily expressed in adipose tissue and the urinary bladder. Its activation plays a crucial role in the regulation of lipolysis and thermogenesis, making it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This compound emerged from research efforts to develop potent and selective agonists for the human β3-AR with good oral bioavailability.

Mechanism of Action and Signaling Pathway

L-770644 selectively binds to and activates the β3-AR. This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with β3-AR stimulation, such as lipolysis in adipocytes.

Quantitative Pharmacological Data

The pharmacological profile of L-770644 is characterized by its high potency at the human β3-AR and its efficacy in vivo. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of L-770644

| Parameter | Receptor | Species | Value | Reference |

| EC50 | Beta-3 Adrenergic Receptor | Human | 13 nM | [1][2][3] |

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.

Table 2: In Vivo Efficacy and Bioavailability of L-770644

| Parameter | Species | Value | Route of Administration | Reference |

| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | - | [1][3] |

| Oral Bioavailability (%F) | Rat | 27% | Oral | [1][3] |

| Oral Bioavailability (%F) | Dog | 27% | Oral | [1][3] |

ED50 (Half maximal effective dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of β3-AR agonists like L-770644.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of L-770644 for the human β1, β2, and β3 adrenergic receptors.

Materials:

-

CHO (Chinese Hamster Ovary) cell lines stably expressing the human β1, β2, or β3 adrenergic receptor.

-

Radioligand (e.g., [125I]-Iodocyanopindolol).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture the CHO cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of L-770644.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the L-770644 concentration. Determine the IC50 (concentration of L-770644 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Potency (EC50)

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.

Objective: To determine the half-maximal effective concentration (EC50) of L-770644 for the human β1, β2, and β3 adrenergic receptors.

Materials:

-

CHO cell lines stably expressing the human β1, β2, or β3 adrenergic receptor.

-

Test compound (this compound).

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Cell Plating: Seed the CHO cells into 96-well plates and allow them to attach overnight.

-

Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of L-770644.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the L-770644 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Glycerolemia Assay in Rhesus Monkeys

This in vivo assay measures the lipolytic effect of a compound by quantifying the release of glycerol into the bloodstream.

Objective: To determine the in vivo potency (ED50) of L-770644 to stimulate lipolysis.

Materials:

-

Rhesus monkeys.

-

Test compound (this compound) in a suitable vehicle for administration.

-

Blood collection supplies.

-

Glycerol assay kit.

-

Spectrophotometer.

Procedure:

-

Animal Acclimation and Baseline: Acclimate the animals to the experimental conditions. Collect a baseline blood sample.

-

Compound Administration: Administer L-770644 at various doses to different groups of animals.

-

Blood Sampling: Collect blood samples at specified time points after drug administration.

-

Glycerol Measurement: Process the blood samples to obtain plasma or serum. Measure the glycerol concentration in the samples using a commercially available kit.

-

Data Analysis: Determine the peak increase in glycerol concentration for each dose. Plot the peak glycerol response against the dose of L-770644 to calculate the ED50.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the beta-3 adrenergic receptor. Its high potency and selectivity, coupled with good oral bioavailability in preclinical species, underscore its potential as a lead compound for the development of novel therapeutics targeting metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research and development efforts in this area.

References

The Ghrelin Receptor Antagonist L-770644 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-770644 dihydrochloride is a potent and selective non-peptide antagonist of the growth hormone secretagogue receptor 1a (GHSR1a), more commonly known as the ghrelin receptor. The discovery of ghrelin, the endogenous ligand for GHSR, unveiled a complex signaling system involved in the regulation of growth hormone release, appetite, and metabolism. The development of antagonists like L-770644 has been a critical step in elucidating the physiological roles of the ghrelin system and exploring its therapeutic potential in conditions such as obesity and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound.

Discovery and Rationale

The ghrelin receptor is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal without being bound by a ligand. Ghrelin, a 28-amino acid peptide produced primarily in the stomach, is the endogenous agonist for GHSR and potently stimulates growth hormone (GH) secretion from the pituitary gland and increases appetite. The unique O-acylation on the serine-3 residue of ghrelin is essential for its high-affinity binding and receptor activation.

The development of GHSR antagonists was driven by the hypothesis that blocking ghrelin's effects could lead to reduced food intake and weight loss, offering a potential therapeutic strategy for obesity. L-770644 emerged from research efforts at Merck & Co., Inc. aimed at identifying small-molecule antagonists that could effectively and selectively block the ghrelin receptor.

Chemical Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available, the general synthetic approach for this class of compounds involves a multi-step process. Based on available information, a plausible synthetic strategy is outlined below. It is important to note that this represents a general pathway and specific reaction conditions, and yields may vary.

General Synthetic Scheme:

The synthesis of L-770644 likely involves the coupling of three key fragments: a substituted pyridine core, a central chiral amino alcohol linker, and a sulfonamide moiety bearing a tetrazole group.

-

Step 1: Synthesis of the Chiral Amino Alcohol Intermediate. This typically starts with a commercially available substituted pyridine derivative, such as 3-acetylpyridine. A key step is the asymmetric reduction of a chloroacetylpyridine intermediate to establish the desired (R)-stereochemistry of the alcohol. This can be achieved using chiral reducing agents like (-)-B-chlorodiisopinocampheylborane. The resulting chiral alcohol is then converted to an epoxide, which is subsequently opened by an amine to introduce the aminoethyl side chain.

-

Step 2: Preparation of the Sulfonyl Chloride Intermediate. This fragment contains the tetrazole and phenylsulfonyl groups. The synthesis could begin with a substituted aniline, which is converted to a sulfonyl chloride via diazotization followed by treatment with sulfur dioxide in the presence of a copper catalyst. The tetrazole ring is typically formed from a nitrile precursor.

-

Step 3: Coupling and Final Deprotection. The chiral amino alcohol intermediate is coupled with the sulfonyl chloride to form the sulfonamide linkage. Protecting groups, such as a Boc group on the amine, are used throughout the synthesis to prevent unwanted side reactions. The final step involves the removal of these protecting groups under acidic conditions to yield L-770644, which is then converted to its dihydrochloride salt for improved solubility and stability.

Biological Activity and Mechanism of Action

L-770644 acts as a competitive antagonist at the ghrelin receptor (GHSR1a). It binds to the receptor and prevents the binding of the endogenous agonist, ghrelin. This blockade inhibits the downstream signaling cascades initiated by ghrelin binding.

Ghrelin Receptor Signaling Pathways

The ghrelin receptor is known to couple to multiple G-protein subtypes, leading to the activation of various intracellular signaling pathways. The primary and most well-characterized pathway involves the Gαq/11 protein.

Caption: Ghrelin Receptor (GHSR1a) Gq-mediated signaling pathway and its inhibition by L-770644.

Upon ghrelin binding, GHSR activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to physiological responses such as growth hormone secretion and appetite stimulation. L-770644, by blocking ghrelin's access to the receptor, prevents the initiation of this signaling cascade.

The ghrelin receptor can also couple to other G-proteins, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways, highlighting the complexity of its signaling network.

Quantitative Data

| Compound | Receptor | Assay Type | Potency (nM) | Reference |

| PF-05190457 | Human GHSR | Radioligand Binding (Kd) | 3 | [1] |

| RNA-Spiegelmer (l-NOX-B11) | Human GHSR | Functional (IC50) | 5 | [1][2] |

| Ghrelin (human) | Human GHSR | Radioligand Binding (Kd) | 1.14 ± 0.13 | [3] |

This table presents data for other ghrelin receptor modulators for comparative purposes, as specific quantitative data for L-770644 was not found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological evaluation of L-770644 are proprietary to Merck & Co., Inc. However, general methodologies for assessing the activity of ghrelin receptor antagonists are well-established in the scientific literature.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki or Kd) of a compound for the ghrelin receptor.

Caption: Generalized workflow for a competitive radioligand binding assay.

-

Membrane Preparation: Cell lines stably or transiently expressing the human ghrelin receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.[4]

-

Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His-Ghrelin) and varying concentrations of the unlabeled antagonist (L-770644).[5]

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.[6]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[5]

Intracellular Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of an antagonist to block ghrelin-induced increases in intracellular calcium.

-

Cell Preparation: Cells expressing the ghrelin receptor are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (L-770644) or vehicle.

-

Ghrelin Stimulation: A fixed concentration of ghrelin is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The antagonist's ability to inhibit the ghrelin-induced calcium signal is quantified, and an IC50 value is determined.

Conclusion

This compound is a significant tool compound for studying the physiology and pharmacology of the ghrelin receptor. Its discovery has contributed to a deeper understanding of the role of the ghrelin system in regulating energy homeostasis and growth hormone secretion. While detailed synthetic and quantitative data remain proprietary, the general principles of its synthesis and biological action are well-understood within the context of GPCR drug discovery. Further research with selective antagonists like L-770644 will continue to unravel the complexities of ghrelin signaling and its potential as a therapeutic target.

References

- 1. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel growth hormone secretagogue-1a receptor antagonist that blocks ghrelin-induced growth hormone secretion but induces increased body weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel bioluminescent receptor-binding assays for peptide hormones: using ghrelin as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

L-770644 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-770644 is a potent and selective agonist for the human β3 adrenergic receptor (β3-AR), a key target in metabolic and other physiological processes. This document provides a comprehensive technical overview of the chemical properties, mechanism of action, and relevant experimental data for L-770644 dihydrochloride. It is intended to serve as a foundational resource for researchers engaged in the study and development of β3-AR agonists.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C30H37N7O4S (for parent compound) | MedChemExpress |

| Molecular Weight | 591.72 g/mol (for parent compound) | MedChemExpress |

| Appearance | Solid (presumed) | - |

| Solubility | Data for dihydrochloride not available. | - |

| Stability | Data for dihydrochloride not available. | - |

| CAS Number | 173901-95-6 (for parent compound) | MedChemExpress |

Biological Activity and In Vivo Data

L-770644 is a highly potent and selective agonist of the human β3 adrenergic receptor. Its biological activity has been characterized in both in vitro and in vivo models.

| Parameter | Value | Species | Assay | Reference |

| EC50 | 13 nM | Human | β3 Adrenergic Receptor Activation | Shih T.L., et al. (1999)[1] |

| Oral Bioavailability (%F) | 27% | Rat, Dog | Pharmacokinetic Analysis | Shih T.L., et al. (1999)[1] |

| ED50 | 0.21 mg/kg | Rhesus Monkey | Glycerolemia | Shih T.L., et al. (1999)[1] |

Mechanism of Action and Signaling Pathway

As a β3 adrenergic receptor agonist, L-770644 mimics the action of endogenous catecholamines, such as norepinephrine, at the β3-AR. The primary signaling cascade initiated by β3-AR activation is the Gs-protein coupled pathway.

Upon binding of L-770644 to the β3-AR, a conformational change in the receptor activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

Some studies on β3-AR signaling suggest the potential for alternative or parallel pathways involving nitric oxide (NO) synthase, as well as other kinases like ERK1/2 and p38 MAPK. However, the specific downstream signaling pathways activated by L-770644 have not been fully elucidated in the available literature.

Caption: Canonical β3 adrenergic receptor signaling pathway activated by L-770644.

Experimental Protocols

Detailed experimental protocols for the characterization of L-770644 are described in the primary literature, most notably by Shih T.L., et al. (1999). Access to the full text of this publication is recommended for a comprehensive understanding of the methodologies. The following outlines the general principles of the key assays used.

Radioligand Binding Assay (for Receptor Affinity)

This assay is used to determine the binding affinity of L-770644 to the β3 adrenergic receptor.

-

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of L-770644 for the β3-AR.

-

General Workflow:

-

Membrane Preparation: Isolation of cell membranes expressing the β3-AR from a suitable cell line (e.g., CHO, HEK293) or tissue.

-

Incubation: Incubation of the membranes with a constant concentration of a radiolabeled β3-AR antagonist (e.g., [¹²⁵I]-iodocyanopindolol) and varying concentrations of unlabeled L-770644.

-

Separation: Separation of bound from free radioligand by rapid filtration.

-

Detection: Quantification of the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculation of the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Caption: General workflow for a radioligand binding assay.

Functional Assay: Adenylyl Cyclase Activation

This assay measures the functional consequence of L-770644 binding to the β3-AR, which is the activation of adenylyl cyclase and the production of cAMP.

-

Objective: To determine the potency (EC50) and efficacy of L-770644 in activating the β3-AR signaling pathway.

-

General Workflow:

-

Cell Culture: Use of whole cells or cell membranes expressing the human β3-AR.

-

Incubation: Incubation of the cells/membranes with varying concentrations of L-770644 in the presence of ATP.

-

Lysis and Detection: Lysis of the cells and measurement of the accumulated cAMP using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Data Analysis: Plotting the concentration-response curve to determine the EC50 value.

-

Caption: General workflow for an adenylyl cyclase activation assay.

Synthesis

A synthetic route for L-770644 has been described in the chemical literature. The synthesis involves a multi-step process. For detailed information on the synthetic route, including intermediates and reaction conditions, it is recommended to consult specialized chemical synthesis databases and the primary literature. The preparation of the dihydrochloride salt would typically involve treating the free base with two equivalents of hydrochloric acid in a suitable solvent.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the β3 adrenergic receptor. Its high potency and selectivity make it a suitable pharmacological probe for in vitro and in vivo studies. Further characterization of the physicochemical properties of the dihydrochloride salt is warranted to facilitate its formulation and use in various experimental settings. This document provides a summary of the currently available data and a framework for further investigation into the properties and applications of this compound.

References

L-770644 Dihydrochloride: A Technical Overview of its Molecular Structure and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-770644 is a potent and selective agonist of the human β3 adrenergic receptor. This document provides a detailed examination of the molecular structure of its dihydrochloride salt, alongside a comprehensive summary of its known physicochemical properties. Furthermore, it delineates the key signaling pathways activated upon receptor binding, offering a foundational understanding for researchers in pharmacology and drug development.

Molecular Structure and Physicochemical Properties

L-770644 is a complex synthetic molecule. The dihydrochloride salt is formed by the protonation of two nitrogen atoms within the structure by hydrochloric acid.

Table 1: Physicochemical Properties of L-770644

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₇N₇O₄S | GSRS |

| Molecular Weight | 591.73 g/mol | GSRS |

| Canonical SMILES | C1CCC(C1)CCCn2c(=O)n(-c3ccc(cc3)S(=O)(=O)Nc4ccc(cc4)CCNC--INVALID-LINK--O)nn2 | GSRS |

| InChI Key | GCRTUWDFTYDUFB-LJAQVGFWSA-N | GSRS |

Below is a two-dimensional representation of the molecular structure of L-770644.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of L-770644 is not publicly available in peer-reviewed literature. General synthetic strategies for structurally related β3-adrenergic receptor agonists often involve multi-step sequences. These typically include the formation of the tetrazole or a similar heterocyclic core, followed by the coupling of the side chains through amide bond formation or other linkage chemistries, and finally the introduction of the chiral amino alcohol moiety. The synthesis would likely conclude with the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Signaling Pathways

L-770644 exerts its biological effects by activating the β3 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

Additionally, evidence suggests that β3 adrenergic receptor activation can also lead to the activation of the p38 mitogen-activated protein kinase (MAPK) and Protein Kinase C (PKC) pathways. These pathways can subsequently activate transcription factors such as CREB (cAMP response element-binding protein) and ATF-2 (Activating Transcription Factor 2), leading to changes in gene expression. Another reported signaling axis involves the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of L-770644 are not widely published. However, standard methodologies would be employed to assess its activity and selectivity.

Table 2: General Experimental Methodologies

| Experiment | Methodology |

| Receptor Binding Assays | Radioligand binding assays using cell membranes expressing the human β3 adrenergic receptor would be used to determine the binding affinity (Ki). Competition assays with known ligands would establish selectivity against other adrenergic receptor subtypes (β1, β2, α1, α2). |

| Functional Assays | cAMP accumulation assays in whole cells expressing the β3 adrenergic receptor would be performed to measure the potency (EC50) and efficacy of L-770644 in stimulating the Gs pathway. This is often done using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. |

| Kinase Activation Assays | Western blotting or phospho-specific antibody-based assays would be used to detect the phosphorylation and therefore activation of downstream kinases such as PKA, p38 MAPK, and CREB in response to L-770644 treatment. |

| Gene Expression Analysis | Quantitative real-time PCR (qPCR) or microarray analysis could be employed to measure changes in the expression of target genes downstream of β3 adrenergic receptor activation. |

Below is a generalized workflow for characterizing a β3 adrenergic receptor agonist.

L-770644 Dihydrochloride: A Technical Review of a Potent and Selective β3 Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Core Summary

L-770644 is a potent and selective agonist of the human β3 adrenergic receptor, a key target in the regulation of lipolysis and thermogenesis.[1][2][3] Preclinical studies have demonstrated its efficacy in in-vitro and in-vivo models, highlighting its potential for further investigation in metabolic diseases. This document provides a comprehensive technical overview of the available scientific literature on L-770644, with a focus on its pharmacological properties, experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for L-770644 in preclinical studies.

Table 1: In Vitro Potency of L-770644

| Parameter | Species | Value | Reference |

| EC50 | Human | 13 nM | [1][2][3] |

Table 2: In Vivo Efficacy and Bioavailability of L-770644

| Parameter | Species | Dosage | Value | Reference |

| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | [1][3] | |

| Oral Bioavailability (%F) | Rat | Not Specified | 27% | [1][3] |

| Oral Bioavailability (%F) | Dog | Not Specified | 27% | [1][3] |

Signaling Pathway

L-770644 exerts its effects by activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of L-770644 initiates a signaling cascade that plays a crucial role in cellular metabolism.

Caption: Signaling pathway of L-770644 via the β3 adrenergic receptor.

Experimental Protocols

While the full detailed experimental protocols are proprietary to the original researchers, the available literature provides an outline of the methodologies used to characterize L-770644.

In Vitro Potency Assay (EC50 Determination)

The potency of L-770644 on the human β3 adrenergic receptor was likely determined using a cell-based assay measuring the accumulation of cyclic AMP (cAMP), a key second messenger in the β3 signaling pathway.

Workflow:

Caption: Generalized workflow for in vitro potency determination.

Methodology Outline:

-

Cell Culture: A stable cell line expressing the recombinant human β3 adrenergic receptor (e.g., CHO or HEK293 cells) would be cultured under standard conditions.

-

Compound Addition: Cells would be treated with a range of concentrations of L-770644.

-

Incubation: The cells would be incubated for a specific time to allow for receptor activation and cAMP production.

-

Cell Lysis: The cells would be lysed to release intracellular components, including cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates would be quantified using a competitive binding assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a radioimmunoassay.

-

Data Analysis: The dose-response curve would be plotted, and the EC50 value, the concentration of L-770644 that elicits 50% of the maximal response, would be calculated.

In Vivo Glycerolemia Assay (ED50 Determination)

The in vivo efficacy of L-770644 was assessed by measuring its effect on glycerolemia in rhesus monkeys. An increase in plasma glycerol is a direct indicator of lipolysis.

Workflow:

Caption: Generalized workflow for in vivo glycerolemia assay.

Methodology Outline:

-

Animal Acclimation: Rhesus monkeys would be acclimated to the laboratory conditions and fasted overnight to establish a baseline metabolic state.

-

Drug Administration: L-770644 would be administered, likely via oral gavage or intravenous injection, at various doses.

-

Blood Sampling: Blood samples would be collected at specific time points before and after drug administration.

-

Plasma Analysis: Plasma would be separated from the blood samples, and glycerol concentrations would be measured using a commercially available assay kit.

-

Data Analysis: The change in plasma glycerol levels from baseline would be calculated for each dose, and the ED50 value, the dose required to produce 50% of the maximal effect, would be determined.

Pharmacokinetics

L-770644 exhibits good oral bioavailability in both rats and dogs, with a reported value of 27% in both species.[1][3] This suggests that the compound is reasonably well absorbed from the gastrointestinal tract and is metabolically stable to a degree that allows for systemic exposure after oral administration. Further details on the metabolic pathways and clearance mechanisms of L-770644 are not extensively available in the public domain.

Note on "Dihydrochloride"

The initial query specified "L-770644 dihydrochloride." While the primary literature predominantly refers to the compound as "L-770644," it is a common practice in pharmaceutical development to formulate basic compounds as hydrochloride salts to improve their solubility and stability. It is highly probable that "this compound" represents the salt form of the active molecule used in the described studies.

Conclusion

L-770644 is a well-characterized preclinical candidate that demonstrates high potency and selectivity for the human β3 adrenergic receptor. Its favorable oral bioavailability in animal models further underscores its potential as a therapeutic agent. The information presented in this technical guide, based on the available scientific literature, provides a solid foundation for researchers and drug development professionals interested in the further exploration of L-770644 and other β3 adrenergic receptor agonists.

References

Navigating the Uncharted: A Technical Guide to the Safety and Handling of L-770644 Dihydrochloride

Disclaimer: This document provides a comprehensive overview of safety and handling procedures for L-770644 dihydrochloride, compiled from general best practices and data from analogous compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, researchers, scientists, and drug development professionals must exercise caution and apply these guidelines in conjunction with their institution's safety protocols and a thorough risk assessment.

Introduction

L-770644 is identified as a potent and selective agonist of the human β3 adrenergic receptor, with an EC50 of 13 nM.[1] Its nature as a dihydrochloride salt suggests certain physical and chemical properties that inform its safe handling and storage. This guide synthesizes available information to provide a framework for its use in a research and development setting.

Hazard Identification and Classification

While a specific hazard profile for this compound is not available, dihydrochloride salts of similar organic molecules often present a range of potential hazards. Based on data from other dihydrochloride compounds, the following potential hazards should be considered:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

Skin Irritation/Corrosion: May cause skin irritation.[4]

-

Eye Damage/Irritation: May cause serious eye irritation.[4]

-

Sensitization: May cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled.[2][4]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[4]

It is crucial to handle this compound as a substance with unknown toxicological properties and to apply the precautionary principle.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes general properties that can be anticipated for a dihydrochloride salt powder, based on data for similar compounds.

| Property | Value | Source Compound Analogy |

| Appearance | Light yellow solid | Ethanamine, 2,2'-dithiobis-, dihydrochloride[5] |

| Odor | No information available | Ethanamine, 2,2'-dithiobis-, dihydrochloride[5] |

| Melting Point | 220 °C / 428 °F | Ethanamine, 2,2'-dithiobis-, dihydrochloride[5] |

| Solubility | No data available | - |

| Molecular Formula | C4H12N2S2 · 2HCl | Ethanamine, 2,2'-dithiobis-, dihydrochloride[5] |

| Molecular Weight | Varies | - |

Exposure Controls and Personal Protection

To minimize exposure, a comprehensive safety approach incorporating engineering controls, personal protective equipment (PPE), and specific handling procedures is mandatory.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5][6]

-

Process Enclosures: For larger quantities or procedures with a high potential for dust generation, use of process enclosures or glove boxes is recommended.[6]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles. Face shield if splashing is a risk.[5][6] | Conforming to EN166 or equivalent. |

| Skin | Protective gloves. Lab coat. | Nitrile rubber gloves are a common recommendation for similar compounds.[7] Ensure proper glove removal technique.[4] |

| Respiratory | In case of insufficient ventilation, wear a suitable respiratory protective device.[4][8] | Filter type P3 is often recommended for dusts.[7] |

Handling and Storage

Safe Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[5][6]

-

Do not eat, drink, or smoke when using this product.[3][5][6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4][5]

-

Avoid contact with skin, eyes, and clothing.[6]

Storage Conditions

-

Protect from light, as some related compounds are light-sensitive.[6]

-

Incompatible materials include strong oxidizing agents and strong bases.[5]

Accidental Release Measures and First Aid

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[3][8]

-

Environmental Precautions: Do not let the product enter drains, surface water, or ground water.[3][6][8]

-

Containment and Cleaning: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][5]

First Aid Measures

The following table provides first aid guidance based on general procedures for chemical exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[5][6] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.[5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[5][6] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[5][6] |

Experimental Protocols and Methodologies

-

Preparation of Solutions: Prepare solutions of known concentrations in the desired solvent (e.g., 0.9% sodium chloride).

-

Storage Conditions: Store aliquots of the solutions under various conditions (e.g., room temperature, refrigerated, protected from light).

-

Analysis: At predetermined time points, analyze the concentration of the compound using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[9]

-

Physical Stability: Visually inspect the solutions for any signs of precipitation or color change.[9]

Visualizing Workflows and Relationships

Signaling Pathway

Caption: this compound signaling pathway.

Experimental Workflow

Caption: General experimental workflow for L-770644.

Logical Relationships in Safety Handling

Caption: Logical relationships in safety handling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sycos.co.kr [sycos.co.kr]

- 9. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]

L-770644 Dihydrochloride: A Technical Guide to its β3-Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target receptor binding affinity of L-770644 dihydrochloride, a potent and selective agonist for the human β3-adrenergic receptor. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation

While extensive research has established L-770644 as a selective β3-adrenergic receptor agonist, publicly available quantitative data on its direct binding affinity (Kᵢ or IC₅₀) is limited. The primary reported value is its potency in functional assays (EC₅₀).

| Compound | Receptor | Species | Assay Type | Value | Reference |

| L-770644 | β3-Adrenergic Receptor | Human | Functional Agonist Assay (cAMP accumulation) | EC₅₀ = 13 nM | [1][2][3] |

Signaling Pathways

Activation of the β3-adrenergic receptor by an agonist such as L-770644 initiates a cascade of intracellular signaling events. The β3-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence also suggests potential coupling to Gαi subunits.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the binding and functional activity of L-770644 at the β3-adrenergic receptor.

Radioligand Competition Binding Assay

This assay is designed to determine the binding affinity (Kᵢ) of a non-radiolabeled compound (like L-770644) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a. Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A selective β3-adrenergic receptor radioligand, such as [³H]-L-748,337.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., 10 µM propranolol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

b. Workflow:

c. Detailed Steps:

-

Membrane Preparation: Homogenize cells expressing the β3-adrenergic receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 10 µM propranolol (for non-specific binding) or varying concentrations of L-770644.

-

50 µL of the radioligand ([³H]-L-748,337) at a fixed concentration (typically near its Kᴅ).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of L-770644 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-770644 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of L-770644 that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This assay measures the ability of L-770644 to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β3-adrenergic receptor signaling pathway. This is used to determine the EC₅₀ of the agonist.

a. Materials:

-

Cells: Whole cells stably expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Test Compound: this compound.

-

Stimulation Buffer: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

b. Workflow:

c. Detailed Steps:

-

Cell Culture: Culture cells expressing the β3-adrenergic receptor in appropriate media until they reach a suitable confluency.

-

Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with serum-free media and then pre-incubate them with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 30 minutes).

-

Stimulation: Add varying concentrations of L-770644 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using the selected assay kit.

-

Data Analysis:

-

Plot the measured cAMP concentration against the logarithm of the L-770644 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of L-770644 that produces 50% of the maximal cAMP response.

-

Logical Relationships

The relationship between L-770644 and its target receptor can be visualized as a series of interactions leading from binding to a functional cellular response.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of L-770644 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-770644 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR). This receptor is predominantly expressed in adipose tissue and the urinary bladder, and its activation is implicated in the regulation of lipolysis, thermogenesis, and bladder relaxation. Emerging research also suggests a role for β3-AR signaling in cancer progression and metabolic diseases. These application notes provide a comprehensive framework for designing and executing in vivo studies to investigate the therapeutic potential of L-770644 dihydrochloride.

Mechanism of Action

L-770644 exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, initiating a cascade of cellular responses including metabolic changes and modulation of the tumor microenvironment.

Data Presentation

Table 1: In Vivo Study Parameters for β3-Adrenergic Receptor Agonists in Oncology Models (Murine)

| Parameter | Study 1 (Renal Cell Carcinoma Model) | Study 2 (Melanoma Model) |

| Compound | Mirabegron | Mirabegron |

| Animal Model | BALB/c mice with orthotopic Renca cell injection | C57BL/6 mice with B16F10 melanoma cell injection |

| Dosage | 0.8, 3.2, or 8 mg/kg/day | 5 mg/kg/day |

| Route of Administration | Oral gavage | Intraperitoneal injection |

| Study Duration | Up to 19 days post-tumor cell inoculation | 21 days |

| Primary Endpoints | Primary tumor weight, Number of lung nodules | Tumor volume, Tumor weight |

| Secondary Endpoints | Perirenal adipose tissue browning markers (UCP1 expression), Tumor immune microenvironment analysis (macrophage polarization) | Angiogenesis markers (CD31 expression), Apoptosis markers (TUNEL assay) |

Table 2: In Vivo Study Parameters for β3-Adrenergic Receptor Agonists in Metabolic Disease Models (Rodent)

| Parameter | Study 1 (Obesity Model) | Study 2 (Type 2 Diabetes Model) |

| Compound | CL 316 ,243 | Solabegron |

| Animal Model | ob/ob mice | db/db mice |

| Dosage | 1 mg/kg/day | 10 mg/kg/day |

| Route of Administration | Subcutaneous injection | Oral gavage |

| Study Duration | 28 days | 14 days |

| Primary Endpoints | Body weight, Fat mass | Blood glucose levels, HbA1c |

| Secondary Endpoints | Food intake, Energy expenditure, Glucose tolerance test (GTT), Insulin sensitivity (ITT) | Plasma insulin levels, Plasma lipid profile |

Note: The data presented above is derived from studies on other β3-adrenergic receptor agonists and should be used as a reference for designing studies with L-770644. Compound-specific dose-response and pharmacokinetic studies are essential.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of L-770644 in mice to inform the design of subsequent efficacy studies.

Materials:

-

This compound

-

Vehicle for formulation (e.g., sterile saline or 0.5% methylcellulose)

-

8-10 week old male C57BL/6 mice

-

Dosing syringes and needles (for intravenous and oral administration)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Anesthesia (e.g., isoflurane)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the study.

-

Group Allocation: Divide mice into two groups for intravenous (IV) and oral (PO) administration (n=3-5 per time point).

-

Dosing:

-

IV Group: Administer a single bolus dose of L-770644 (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer a single dose of L-770644 (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Blood can be collected via retro-orbital sinus or saphenous vein.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of L-770644 in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters including half-life (t1/2), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability.

Protocol 2: In Vivo Efficacy Study of L-770644 in a Murine Xenograft Cancer Model

Objective: To evaluate the anti-tumor efficacy of L-770644 in a relevant cancer xenograft model.

Materials:

-

This compound

-

Vehicle for formulation

-

Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old

-

Cancer cell line expressing β3-adrenergic receptors

-

Matrigel (or similar)

-

Calipers for tumor measurement

-

Surgical tools for tumor implantation

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-